molecular formula C12H16ClNO B2467399 (2S,3S)-N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine CAS No. 2095396-05-5

(2S,3S)-N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B2467399
CAS No.: 2095396-05-5
M. Wt: 225.72
InChI Key: VQVNKMZNWRUUJA-CABZTGNLSA-N
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Description

(2S,3S)-N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is a chiral amine compound characterized by its oxolane ring and a substituted phenyl group

Scientific Research Applications

(2S,3S)-N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols and epoxides.

    Substitution on the Phenyl Ring:

    Amine Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism by which (2S,3S)-N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine: shares similarities with other chiral amines and oxolane-containing compounds.

    This compound: can be compared to other substituted phenyl amines and oxolane derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chiral configuration, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(2S,3S)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVNKMZNWRUUJA-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCO1)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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